N-(5-Tert-butyl-2-pyrimidin-2-ylpyrazol-3-yl)prop-2-enamide
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Description
“N-(5-Tert-butyl-2-pyrimidin-2-ylpyrazol-3-yl)prop-2-enamide” is an organic compound containing a pyrimidine and pyrazole ring, both of which are nitrogen-containing heterocycles. The presence of the amide group (prop-2-enamide) suggests that it might have properties similar to other amide compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain a pyrimidine ring and a pyrazole ring connected by a carbon chain. The tert-butyl group would be attached to the pyrimidine ring, and the prop-2-enamide group would be attached to the pyrazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrimidine and pyrazole rings, the tert-butyl group, and the prop-2-enamide group. For example, the compound might exhibit polarity due to the presence of the amide group .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(5-tert-butyl-2-pyrimidin-2-ylpyrazol-3-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-5-12(20)17-11-9-10(14(2,3)4)18-19(11)13-15-7-6-8-16-13/h5-9H,1H2,2-4H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVCRNYRIPBAHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)C=C)C2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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